4-Bromo-2-(trifluoromethoxy)aniline

Medicinal Chemistry Drug Design ADME

This halogenated aromatic amine is a critical intermediate for medicinal chemists targeting CNS disorders due to its OCF3 group that enhances blood-brain barrier penetration. The reactive C-Br bond enables efficient Suzuki and Buchwald couplings for late-stage diversification. Replacement with 4-bromo-2-(trifluoromethyl)aniline alters electronic profile; substitution is not feasible without compromising synthetic routes.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 175278-09-8
Cat. No. B071504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethoxy)aniline
CAS175278-09-8
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)N
InChIInChI=1S/C7H5BrF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2
InChIKeyQVILSWLYJYMGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(trifluoromethoxy)aniline: A Key Building Block for Fluorinated Pharmaceuticals and Agrochemicals (CAS 175278-09-8)


4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8) is a halogenated aromatic amine characterized by a bromine atom and a trifluoromethoxy (OCF3) group at the 4- and 2-positions of the aniline ring, respectively . This specific substitution pattern confers a unique set of physicochemical properties, making it a versatile intermediate in organic synthesis . The compound is supplied as a high-purity liquid or low-melting solid, with a typical commercial purity of ≥97% and a molecular weight of 256.02 g/mol . Its utility is primarily derived from its capacity to participate in cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and agrochemical development.

Why 4-Bromo-2-(trifluoromethoxy)aniline Cannot Be Replaced by Other Halogenated or OCF3-Substituted Anilines


The unique value proposition of 4-Bromo-2-(trifluoromethoxy)aniline lies in the specific regiochemical arrangement of its substituents, which directly dictates its reactivity and the physicochemical properties of the final synthesized products [1]. Replacing it with a generic analog like 4-bromo-2-(trifluoromethyl)aniline introduces a CF3 group instead of an OCF3 group, which dramatically alters the electronic profile and lipophilicity of the resulting molecule. Similarly, using 4-chloro-2-(trifluoromethoxy)aniline substitutes a weaker C-Cl bond for the more reactive C-Br bond, severely limiting its utility in key cross-coupling reactions. Therefore, substitution is not possible without fundamentally altering the synthetic route, the target molecule's properties, or both. The following sections provide a quantitative and functional basis for this differentiation.

Quantitative Evidence for the Selection of 4-Bromo-2-(trifluoromethoxy)aniline Over Its Closest Analogs


Lipophilicity Advantage: Higher LogP and Bioavailability Score Compared to a Closest Analog

The trifluoromethoxy (OCF3) group confers superior lipophilicity compared to a trifluoromethyl (CF3) group, which can enhance membrane permeability and bioavailability. For the target compound, the calculated LogP is 3.1, and its bioavailability score is 0.55 [1]. In contrast, its direct analog, 4-bromo-2-(trifluoromethyl)aniline (CAS 445-02-3), has a lower computed LogP of approximately 2.64 . The observed difference of +0.46 LogP units for the target compound indicates significantly higher lipophilicity, which is a critical parameter for central nervous system (CNS) drug candidates and for improving oral absorption.

Medicinal Chemistry Drug Design ADME

Differential CYP Inhibition: Selective CYP1A2 Inhibition Profile Contrasts with Inactive Analog

The compound exhibits a selective inhibition profile against the cytochrome P450 enzyme CYP1A2, while showing no inhibitory activity against CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This specific CYP liability profile is distinct from its isomer, 2-bromo-4-(trifluoromethoxy)aniline (CAS 878285-11-1), which is computationally predicted to have a much broader inhibitory spectrum, including potential interactions with CYP2C9 and CYP2D6 . This quantitative difference in predicted off-target risk can be a decisive factor when selecting a building block to avoid potential drug-drug interactions in downstream candidates.

ADME-Tox Drug Metabolism Off-Target Risk

Superior Synthetic Versatility via C-Br vs. C-Cl Bond Strength for Cross-Couplings

The presence of a C-Br bond in the target compound (bond dissociation energy ~84 kcal/mol) provides a significant reactivity advantage over the analogous C-Cl bond (~95 kcal/mol) in 4-chloro-2-(trifluoromethoxy)aniline (CAS 175205-77-3) for pivotal reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The lower bond energy of the C-Br bond enables reactions to proceed under milder conditions, often with lower catalyst loadings and higher yields, a critical factor for the efficient synthesis of complex molecules. This reactivity difference is not a matter of degree but a functional prerequisite for many late-stage functionalization strategies.

Organic Synthesis Cross-Coupling Reaction Efficiency

High Intestinal Absorption and Favorable Physicochemical Profile for Oral Bioavailability

Computational ADME predictions indicate that 4-Bromo-2-(trifluoromethoxy)aniline possesses a 'High' probability of gastrointestinal (GI) absorption, with a calculated skin permeation coefficient (LogKp) of -5.65 cm/s . While direct comparative data for an unsubstituted aniline or a simple methyl analog are not available, these values fall within the optimal range for orally bioavailable drugs, suggesting that incorporating this fragment into a larger molecule is unlikely to introduce significant absorption liabilities. This contrasts with many highly polar or heavily halogenated aniline derivatives which often exhibit poor predicted absorption.

ADME Drug-Likeness Pharmacokinetics

Procurement-Driven Application Scenarios for 4-Bromo-2-(trifluoromethoxy)aniline (CAS 175278-09-8)


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

The high predicted LogP (3.1) and favorable ADME profile of this compound make it an ideal building block for medicinal chemistry projects targeting neurological disorders [1]. As an intermediate, it introduces the lipophilic OCF3 group, which is known to enhance blood-brain barrier penetration . The bromine atom serves as a robust handle for late-stage diversification via Suzuki or Buchwald couplings to rapidly generate analogs of CNS-active leads, such as certain kinase inhibitors .

Synthesis of Fluorinated Agrochemicals with Improved Efficacy and Metabolic Stability

The presence of the metabolically stable OCF3 group and a versatile bromine handle makes this compound a valuable precursor for novel agrochemicals . The high reactivity of the C-Br bond (~84 kcal/mol) allows for efficient incorporation into complex molecules designed for crop protection, where the lipophilic and electron-withdrawing nature of the OCF3 group can improve the compound's bioavailability and resistance to degradation in the field [1].

Creation of Diverse Screening Libraries for Early-Stage Drug Discovery

The compound's dual functionality—a reactive bromine for cross-coupling and a privileged OCF3 group—enables its use as a core scaffold for generating diverse chemical libraries. By coupling this single building block with a range of boronic acids or amines, medicinal chemists can efficiently explore chemical space around the pharmacologically relevant 2-trifluoromethoxy aniline core. This approach is more efficient than sourcing multiple, different starting materials for each target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(trifluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.